What is the chemical structure of Tuberculostearic acid?
What is the chemical structure of Tuberculostearic acid?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tuberculostearic acid, a key lipid component of Mycobacterium tuberculosis and related Actinomycetales. The document details its chemical structure, physicochemical properties, biosynthetic pathway, and the experimental methodologies used for its study.
Chemical Structure and Properties
Tuberculostearic acid, systematically named (R)-10-methyloctadecanoic acid, is a saturated fatty acid that is structurally similar to stearic acid but with a methyl group at the C-10 position.[1] This methyl branching is a characteristic feature of fatty acids found in mycobacteria.
Table 1: Physicochemical Properties of Tuberculostearic Acid
| Property | Value | Source |
| IUPAC Name | (10R)-10-methyloctadecanoic acid | [2] |
| Synonyms | 10-Methylstearic acid, TBSA | [1] |
| Molecular Formula | C₁₉H₃₈O₂ | [1] |
| Molecular Weight | 298.5 g/mol | [1] |
| CAS Number | 542-47-2 | [1] |
| Physical State | Solid | Human Metabolome Database |
| Boiling Point | 415.00 to 416.00 °C @ 760.00 mm Hg (estimated) | [3] |
| Flash Point | 454.00 °F (234.50 °C) (estimated) | [3] |
| Water Solubility | 0.002247 mg/L @ 25 °C (estimated) | [3] |
| logP (o/w) | 8.184 (estimated) | [3] |
Biosynthesis of Tuberculostearic Acid
The biosynthesis of Tuberculostearic acid is a two-step enzymatic process that utilizes oleic acid as a precursor.[4][5][6] This pathway involves the action of two key enzymes, a methyltransferase and an oxidoreductase, and results in the formation of the characteristic 10-methyl branch.
The proposed pathway for the biosynthesis of Tuberculostearic acid is as follows:
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Methylenation: The process begins with the methylation of an oleic acid moiety within a phospholipid. An S-adenosyl-L-methionine (SAM)-dependent methyltransferase, such as BfaB or Cfa, catalyzes the transfer of a methyl group from SAM to the double bond of the oleic acid.[4][7][8] This reaction forms a 10-methylene-octadecanoyl phospholipid intermediate.[9][10]
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Reduction: The methylene (B1212753) intermediate is then reduced by a FAD-binding oxidoreductase, such as BfaA, using NADPH as a cofactor.[4][5] This reduction step results in the final product, Tuberculostearic acid, incorporated into a phospholipid.
Experimental Protocols
The study of Tuberculostearic acid involves its extraction from mycobacterial cultures, followed by purification and characterization using various analytical techniques.
A common method for extracting total lipids from mycobacteria is a modified Bligh and Dyer method.
-
Cell Harvesting and Lysis:
-
Harvest mycobacterial cells from culture by centrifugation.
-
Wash the cell pellet with phosphate-buffered saline (PBS).
-
Lyophilize the washed cells.
-
Resuspend the dried cells in a solvent mixture of chloroform:methanol:water (10:10:3 v/v/v) and stir overnight at room temperature.[11]
-
-
Phase Separation and Extraction:
-
Centrifuge the mixture to pellet the cell debris.
-
Collect the supernatant containing the lipid extract.
-
Dry the extract under a stream of nitrogen.
-
For analysis, reconstitute the dried lipid extract in an appropriate solvent, such as chloroform:methanol:water (10:10:3 v/v/v).[11]
-
GC-MS is a highly sensitive technique used for the detection and quantification of Tuberculostearic acid in clinical and research samples.
-
Derivatization:
-
Saponify the lipid extract to release free fatty acids.
-
Methylate the fatty acids to form fatty acid methyl esters (FAMEs) using a reagent such as 1.25 M HCl in methanol.
-
-
GC-MS Analysis:
-
Inject the FAMEs into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Use a temperature program to separate the FAMEs based on their boiling points and polarity.
-
The eluting compounds are then introduced into a mass spectrometer for detection.
-
-
Detection and Quantification:
-
Use selected ion monitoring (SIM) to specifically detect the characteristic ions of the Tuberculostearic acid methyl ester.[12]
-
Quantify the amount of Tuberculostearic acid by comparing the peak area to that of an internal standard.
-
NMR spectroscopy is a powerful tool for the structural elucidation of fatty acids, including Tuberculostearic acid.
-
Sample Preparation:
-
Dissolve the purified Tuberculostearic acid or its methyl ester in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR spectra.
-
¹H NMR will show characteristic signals for the terminal methyl group, the methylene chain, and the methyl branch.
-
¹³C NMR will provide information on the carbon skeleton, including the carbonyl carbon, the carbon bearing the methyl group, and the carbons of the aliphatic chain.
-
-
Spectral Analysis:
-
Analyze the chemical shifts, coupling constants, and correlations from the 2D spectra to confirm the structure of Tuberculostearic acid.
-
Several methods for the chemical synthesis of Tuberculostearic acid have been reported, which are crucial for obtaining reference standards and for further biological studies. One convergent synthesis approach involves the following key steps:[4]
-
Synthesis of key chiral intermediates, such as (R)- and (S)-1-iodo-2-methyldecanes, from starting materials like 1-octanal.
-
Coupling of the iodide intermediate with another fragment, such as 1-hydroxyoct-7-yne.
-
Hydrogenation of the resulting alkyne to a saturated carbon chain.
-
Oxidation of the terminal alcohol to a carboxylic acid to yield racemic Tuberculostearic acid.
Biological Significance and Applications
Tuberculostearic acid is an important component of the mycobacterial cell envelope and has been investigated for its diagnostic potential as a biomarker for tuberculosis.[12][13] Its presence in clinical samples can be indicative of a mycobacterial infection. Furthermore, understanding the biosynthesis of Tuberculostearic acid can provide insights into novel targets for the development of anti-tubercular drugs. The enzymes in its biosynthetic pathway, being unique to mycobacteria, represent promising targets for selective inhibition.
References
- 1. Analysis of the Lipid Composition of Mycobacteria by Thin Layer Chromatography [jove.com]
- 2. The synthesis of tuberculostearic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of (R,S)-10-methyloctadecanoic acid (tuberculostearic acid) and key chiral 2-methyl branched intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 6. journals.asm.org [journals.asm.org]
- 7. A Reversed Phase Ultra-High-Performance Liquid Chromatography-Data Independent Mass Spectrometry Method for the Rapid Identification of Mycobacterial Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Total synthesis and mass spectrometric analysis of a Mycobacterium tuberculosis phosphatidylglycerol featuring a two-step synthesis of (R)-tuberculostearic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Lipidomic analyses of Mycobacterium tuberculosis based on accurate mass measurements and the novel “Mtb LipidDB” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diagnosis of pulmonary tuberculosis by detection of tuberculostearic acid in sputum by using gas chromatography-mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid determination of growth inhibition of Mycobacterium tuberculosis by GC-MS/MS quantitation of tuberculostearic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
